molecular formula C17H14FN3O2S B1174113 IAMJHKZPNXPBLM-UHFFFAOYSA-N

IAMJHKZPNXPBLM-UHFFFAOYSA-N

Cat. No.: B1174113
M. Wt: 343.376
InChI Key: IAMJHKZPNXPBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

While specific data (e.g., exact molecular formula, melting/boiling points) are unavailable in the provided sources, its InChIKey suggests a defined stereochemistry and functional group arrangement that may resemble compounds such as pyridine derivatives or trifluoromethyl-containing molecules discussed in and .

Properties

Molecular Formula

C17H14FN3O2S

Molecular Weight

343.376

InChI

InChI=1S/C17H14FN3O2S/c1-10-9-24-17-19-14-6-7-20(8-13(14)16(23)21(10)17)15(22)11-2-4-12(18)5-3-11/h2-5,9H,6-8H2,1H3

InChI Key

IAMJHKZPNXPBLM-UHFFFAOYSA-N

SMILES

CC1=CSC2=NC3=C(CN(CC3)C(=O)C4=CC=C(C=C4)F)C(=O)N12

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally or functionally related compounds from the provided evidence. These analogs share features such as aromatic rings, halogen substituents (e.g., trifluoromethyl groups), or nitrogen-containing heterocycles, which influence their physicochemical and biological properties.

Table 1: Comparative Analysis of Structural Analogs

Property/Compound NPMRPDRLIHYOBW-UHFFFAOYSA-N HVXHWBMLTSDYGK-UHFFFAOYSA-N Hypothetical Profile of IAMJHKZPNXPBLM-UHFFFAOYSA-N*
Molecular Formula Not explicitly stated C₇H₈ClF₃N₂ Likely CₓHᵧXₐNᵦ (halogenated aromatic system)
Molecular Weight Not explicitly stated 212.60 g/mol ~200–250 g/mol (estimated)
Hydrogen Bond Donors 0 1 0–1 (depending on substituents)
Hydrogen Bond Acceptors 3 5 3–5 (common in nitrogen heterocycles)
LogP (Lipophilicity) 3.5 Not provided ~2.5–4.0 (moderate lipophilicity)
Topological Polar Surface Area (TPSA) 38.3 Ų Not provided 30–50 Ų (typical for pyridine analogs)
Bioactivity Not described Potential enzyme inhibition Hypothetical: CYP450 modulation or receptor binding

*Note: Hypothetical profile inferred from structural trends in and .

Key Findings:

Structural Similarities: NPMRPDRLIHYOBW-UHFFFAOYSA-N () exhibits low hydrogen-bonding capacity (0 donors, 3 acceptors) and moderate lipophilicity (LogP 3.5), suggesting suitability for membrane permeability . HVXHWBMLTSDYGK-UHFFFAOYSA-N () contains a trifluoromethyl group and chlorine, enhancing metabolic stability and electrophilic reactivity, which are critical in drug design .

Functional Divergence :

  • Unlike HVXHWBMLTSDYGK-UHFFFAOYSA-N, which has a higher hydrogen bond acceptor count (5 vs. 3), this compound may prioritize passive diffusion over polar interactions, depending on its substituents.
  • Pyridine-derived analogs (e.g., in ) often show enhanced bioavailability compared to bulkier aromatic systems .

Synthetic Challenges: Halogenated analogs (e.g., C₇H₈ClF₃N₂) require precise control of reaction conditions (e.g., temperature, catalyst use) to avoid byproducts, as noted in ’s synthesis protocols .

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